Octyl bromoacetate

Übersicht

Beschreibung

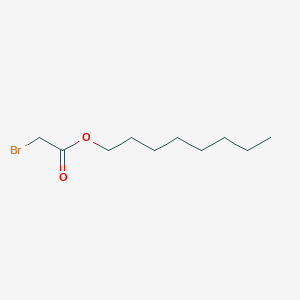

Octyl bromoacetate is a chemical compound with the molecular formula C10H19BrO2 . It is also known as Bromoacetic acid, octyl ester .

Synthesis Analysis

The synthesis of Octyl bromoacetate can be accomplished through esterification. In one study, bromoacetic acid and octyl alcohol were esterified in xylene in the presence of 0.1% p-toluene sulfonic acid (a catalyst), until the azeotropic amount of water (1.8 mL) was removed .

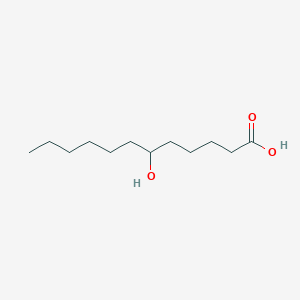

Molecular Structure Analysis

The molecular structure of Octyl bromoacetate consists of a chain of 10 carbon atoms (C10), 19 hydrogen atoms (H19), a bromine atom (Br), and two oxygen atoms (O2) . The IUPAC Standard InChIKey for Octyl bromoacetate is ZBNUZMDEFBLZIJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Octyl bromoacetate has been used in the synthesis of octyl esters. In one study, five biocatalysts were evaluated in syntheses of octyl caprylate, octyl caprate, and octyl laurate, in which conversions higher than 90% were achieved .

Wissenschaftliche Forschungsanwendungen

Application 1 Ester Synthesis

“Octyl bromoacetate” is utilized in the synthesis of esters, particularly in the production of octyl esters. These esters are synthesized through the reaction of “Octyl bromoacetate” with alcohols, often using a catalyst to improve the reaction efficiency and yield .

Application 2 Antibacterial Membranes

Researchers have explored the use of “Octyl bromoacetate” for creating antibacterial membranes. By covalently immobilizing alkyl bromide onto cellulose acetate reverse osmosis membranes, it imparts antibacterial properties and enhances overall membrane performance .

Application 3 Organic Synthesis

In organic chemistry, “Octyl bromoacetate” serves as a reagent for various synthetic procedures. It is used in the preparation of bromoacetic acid, which is a precursor to several other compounds and has applications in pharmaceuticals and agrochemicals .

Application 4 Surface Activity Agents

The compound is involved in the synthesis of new eco-friendly surface-active agents. These agents are synthesized by esterifying “Octyl bromoacetate” with different alcohols, which can be used in various industrial applications due to their surface activity properties .

Application 5 Organocatalysis

“Octyl bromoacetate” finds use in organocatalysis as part of chiral organic molecules that act as catalysts. This application is significant in asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Zukünftige Richtungen

The future research directions for Octyl bromoacetate could involve exploring its potential applications in various fields such as medicine, biotechnology, and materials science. For instance, its role in the synthesis of esters and its potential use as a biocatalyst could be areas of future research .

Eigenschaften

IUPAC Name |

octyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNUZMDEFBLZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324236 | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl bromoacetate | |

CAS RN |

38674-98-5 | |

| Record name | NSC406077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

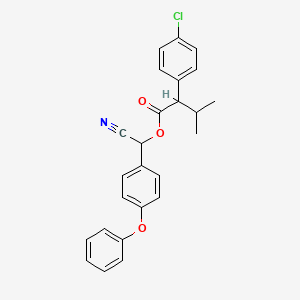

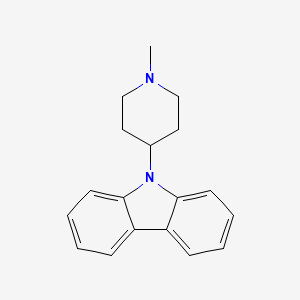

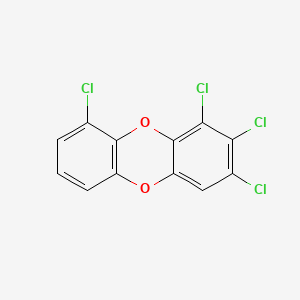

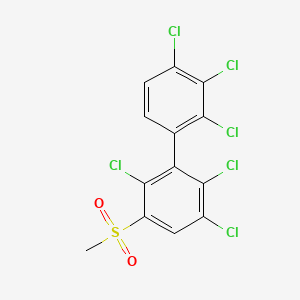

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.